
4-Cyano-2,6-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2,6-difluorobenzenesulfonamide is an organic compound with the molecular formula C7H4F2N2O2S and a molecular weight of 218.18 g/mol . This compound belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring . The presence of cyano and fluorine substituents on the benzene ring imparts unique chemical properties to this compound.
Méthodes De Préparation
The synthesis of 4-Cyano-2,6-difluorobenzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with a cyanating agent under controlled conditions . One common method includes the use of 29% ammonium hydroxide as a reagent . The reaction is carried out in a suitable solvent, such as anhydrous methanol, and the product is purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
4-Cyano-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Cyano-2,6-difluorobenzenesulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Cyano-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it binds to the active site of carbonic anhydrase II, inhibiting its activity . This interaction is facilitated by the sulfonamide group, which forms strong hydrogen bonds with the enzyme’s active site residues .
Comparaison Avec Des Composés Similaires
4-Cyano-2,6-difluorobenzenesulfonamide can be compared with other benzenesulfonamides, such as 2,6-difluorobenzenesulfonamide and 4-cyano-2-fluorobenzenesulfonamide . The presence of both cyano and fluorine groups in this compound makes it unique, as it combines the electronic effects of these substituents, leading to distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C7H4F2N2O2S |
|---|---|
Poids moléculaire |
218.18 g/mol |
Nom IUPAC |
4-cyano-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C7H4F2N2O2S/c8-5-1-4(3-10)2-6(9)7(5)14(11,12)13/h1-2H,(H2,11,12,13) |
Clé InChI |
YNPIJOVOGOLRNP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)S(=O)(=O)N)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


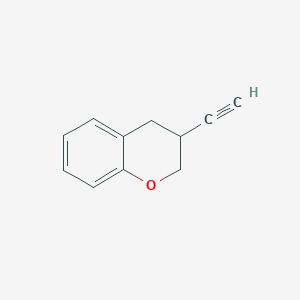
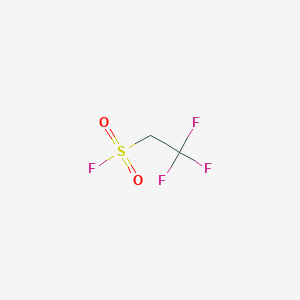
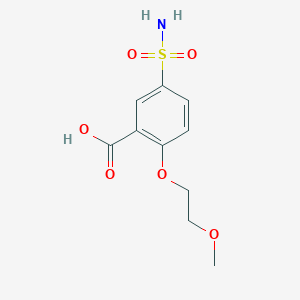
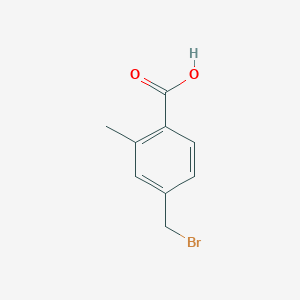
![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride](/img/structure/B13518684.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13518686.png)


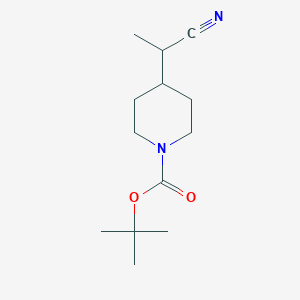
![N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B13518716.png)
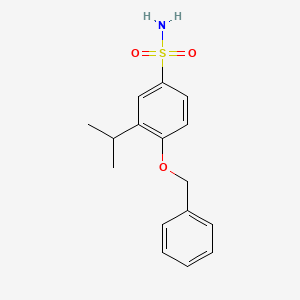
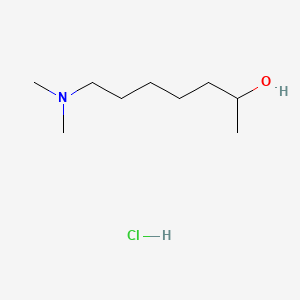
![(1S,2R,10S,11S,12R)-N-(4-bromo-3-chlorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13518733.png)
aminedihydrochloride](/img/structure/B13518738.png)
